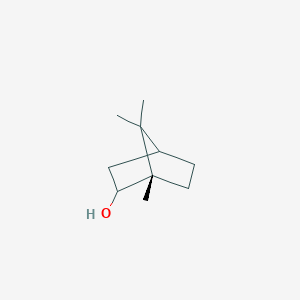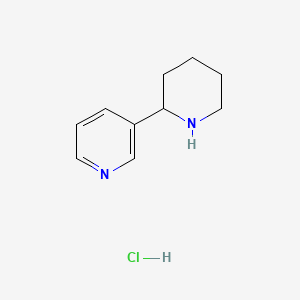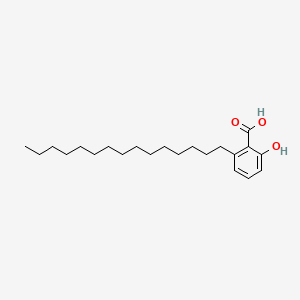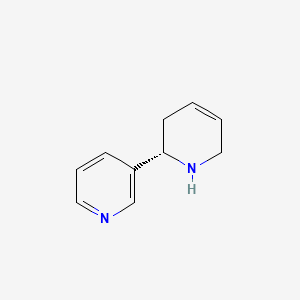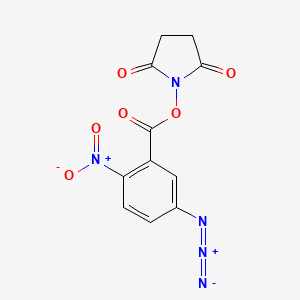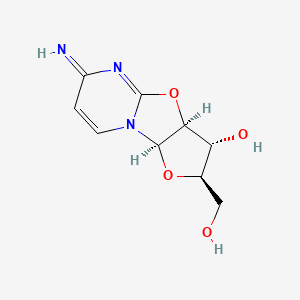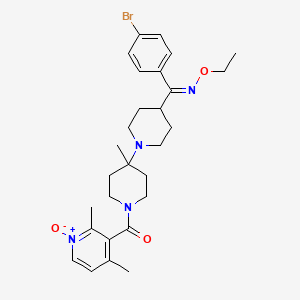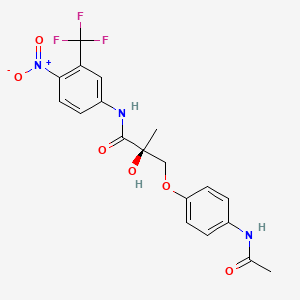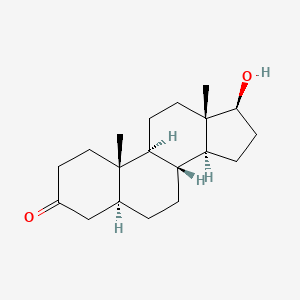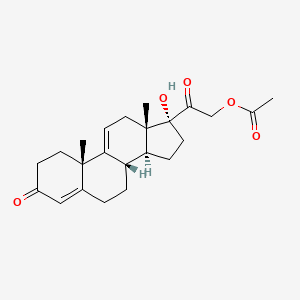
ビス-PEG1-酸
概要
説明
3,3’-Oxydipropanoic acid, also known as Bis-PEG1-acid, is a chemical compound with the molecular formula C6H10O5 . It has a molecular weight of 162.14 g/mol . The compound appears as a colorless to white to yellow solid or semi-solid or liquid or lump .
Molecular Structure Analysis
The IUPAC name of 3,3’-Oxydipropanoic acid is 3-(2-carboxyethoxy)propanoic acid . The InChI code is 1S/C6H10O5/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) . The compound has a rotatable bond count of 6 .Physical and Chemical Properties Analysis
3,3’-Oxydipropanoic acid has a molecular weight of 162.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 6 . The exact mass and the monoisotopic mass of the compound are 162.05282342 g/mol . The topological polar surface area is 83.8 Ų . The compound has a heavy atom count of 11 .科学的研究の応用
- 研究者は、ビス-PEG1-酸を薬物送達システムのリンカーとして使用しています。末端のカルボン酸は、1級アミン基(例えば、タンパク質またはペプチド上の)と反応して安定なアミド結合を形成します。 これらのコンジュゲートは、薬物の溶解性、循環時間、および特定の組織や細胞への標的化送達を向上させます .
- 得られたFAPEGtaCe6コンジュゲートは、ROSおよび葉酸受容体特異的な送達を示します。これらは、癌細胞の標的化PDTに使用できます。 ナノ光増感剤は安定性を維持し、活性酸素種(ROS)に応答してCe6を放出します .
薬物送達システム
光線力学療法(PDT)
Safety and Hazards
作用機序
Target of Action
Bis-PEG1-acid, also known as 3,3’-Oxydipropanoic acid or 3-(2-carboxyethoxy)propanoic acid, is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
Bis-PEG1-acid contains two terminal carboxylic acid groups. These groups can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction allows Bis-PEG1-acid to connect two different ligands, one for the E3 ubiquitin ligase and the other for the target protein . This connection enables the ubiquitin-proteasome system within cells to selectively degrade the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of Bis-PEG1-acid is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells . By forming PROTACs, Bis-PEG1-acid can selectively target specific proteins for degradation, thereby influencing the associated biochemical pathways .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in bis-peg1-acid increases its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of Bis-PEG1-acid’s action is the degradation of target proteins. By forming PROTACs that recruit an E3 ubiquitin ligase to a specific protein, Bis-PEG1-acid can trigger the degradation of that protein . This degradation can influence cellular processes and potentially lead to therapeutic effects, depending on the target protein .
生化学分析
Biochemical Properties
The terminal carboxylic acids of Bis-PEG1-acid can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This property allows Bis-PEG1-acid to interact with various enzymes, proteins, and other biomolecules, facilitating biochemical reactions.
Molecular Mechanism
The molecular mechanism of Bis-PEG1-acid primarily involves its interaction with primary amine groups. The terminal carboxylic acids of Bis-PEG1-acid can react with these groups to form stable amide bonds . This reaction could potentially influence enzyme activity, biomolecular interactions, and gene expression.
Transport and Distribution
Its hydrophilic PEG spacer likely facilitates its distribution in aqueous environments .
特性
IUPAC Name |
3-(2-carboxyethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSIWKADJDNVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320592 | |
| Record name | 3,3'-Oxydipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5961-83-1 | |
| Record name | 5961-83-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-Oxydipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-carboxyethoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


